molecular formula C27H22 B3178673 2-(p-Tolyl)-1,1,2-triphenylethene CAS No. 70592-06-2

2-(p-Tolyl)-1,1,2-triphenylethene

Cat. No. B3178673
CAS RN: 70592-06-2
M. Wt: 346.5 g/mol
InChI Key: CNZZQDOFHHSVMJ-UHFFFAOYSA-N
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Description

The compound “2-(p-Tolyl)-1,1,2-triphenylethene” likely contains a tolyl group (a methyl-substituted phenyl group) and a triphenylethene structure. These structures are common in various organic compounds and can contribute to the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tolyl group with a triphenylethene structure. This could potentially be achieved through a variety of organic reactions, including coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely consist of a central ethene group (a carbon-carbon double bond), with three phenyl groups and a tolyl group attached .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the phenyl and tolyl groups. For example, the tolyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and tolyl groups. For example, these groups could contribute to the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

  • Grignard Reagent Formation Reaction:

    • The reaction of 2-chloro-1,1,1-triphenylethane with magnesium in THF produces 1,1,2-triphenylethene as one of the products, which indicates its potential role in the formation of Grignard reagents (Bickelhaupt et al., 2008).
  • Hyperbranched Conjugated Poly(tetraphenylethene):

    • Tetraphenylethene-containing diyne, synthesized and polymerized, resulted in hyperbranched polymer with applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
  • Organic Light-Emitting Diodes (OLEDs):

    • Triphenylethene moieties with carbazole-based substitutions are used to realize molecules with strong blue aggregation-induced emission (AIE), suitable for fabricating non-doped blue OLEDs (Lo et al., 2017).
  • Epoxidation of Ethylenic Linkages:

    • Oxidation of triaryl olefins like 1,1,2-triphenylethylene by chromium trioxide demonstrates its reactivity and potential applications in organic synthesis (Moussa & Abdalla, 2007).
  • Suzuki Coupling in Polymer Synthesis:

    • Suzuki coupling reactions, involving triphenylethene derivatives, are utilized in synthesizing high molecular weight poly(p-phenylenes) (Goodson et al., 1998).
  • AIE Luminogens with Hole-Transporting Property:

    • Triphenylamine and Tetraphenylethene (TPE) derivatives exhibit aggregation-induced emission (AIE) and are used as hole-transporting materials in luminogens (Liu et al., 2011).

properties

IUPAC Name

1-methyl-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22/c1-21-17-19-25(20-18-21)27(24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZZQDOFHHSVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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